molecular formula C20H18N4O3S3 B2683834 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 895104-13-9

2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2683834
CAS No.: 895104-13-9
M. Wt: 458.57
InChI Key: OEDOBMPEVZYBSK-UHFFFAOYSA-N
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Description

The compound 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex heterocyclic molecule featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core. Key structural elements include:

  • 6-methyl-5,5-dioxido group: A sulfone moiety at position 5,5, with a methyl substituent at position 5.
  • Thioether linkage: A sulfur atom bridges the heterocyclic core and the acetamide side chain.
  • N-(3-(methylthio)phenyl)acetamide: A phenyl ring substituted with a methylthio group at position 3, attached via an acetamide bond.

Properties

IUPAC Name

2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S3/c1-24-16-9-4-3-8-15(16)19-17(30(24,26)27)11-21-20(23-19)29-12-18(25)22-13-6-5-7-14(10-13)28-2/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDOBMPEVZYBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a member of the thiazine and pyrimidine heterocyclic compound family. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

This compound is characterized by a complex structure that includes:

  • A benzo[c]pyrimido core
  • A thioether linkage
  • An acetamide functional group

The molecular formula is C20H18N4O3S2C_{20}H_{18}N_{4}O_{3}S_{2}, with a molecular weight of approximately 426.5 g/mol. Its structural features are believed to contribute to its biological activities.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. They can inhibit specific enzymes or receptors involved in tumor growth and progression. For instance, the benzo[c]pyrimido core may enhance binding affinity to biological targets, potentially leading to effective therapeutic agents against various cancers.

Antimicrobial Effects

Research has shown that derivatives of thiazine and pyrimidine compounds possess significant antibacterial and antifungal activities. In vitro studies have demonstrated that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.052 mg/mL to 1.6 mg/mL depending on the specific derivative tested .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The thiazine moiety may interact with various enzymes involved in metabolic pathways.
  • The unique arrangement of functional groups allows for potential inhibition of tyrosine kinases, which are critical in cancer cell signaling pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study demonstrated that similar thiazine derivatives showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain derivatives exhibited EC50 values indicating effective inhibition against cancer cells at low concentrations .
  • Antimicrobial Screening : Another study evaluated the efficacy of various thiazine derivatives against a panel of bacterial strains. The results indicated that some compounds had potent activity with MIC values comparable to established antibiotics .

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

Compound NameStructural FeaturesBiological ActivityMIC/EC50 Values
This compoundBenzo[c]pyrimido core, Thioether linkageAnticancer, AntibacterialTBD
2-(8-chloro-N-(4-methoxybenzyl)acetamideChlorinated variantAnticancerMIC = 50 μg/mL
6-thiocyanate derivativeSulfur substitutionAntibacterialMIC = 50 μg/mL

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide exhibit significant anticancer properties. Research into thiazine derivatives has shown that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have been noted for their ability to target specific enzymes involved in cancer progression .

Antimicrobial Properties

The compound's thiazine structure suggests potential antimicrobial activity. Preliminary studies have demonstrated that related thiazine derivatives possess antibacterial and antifungal properties, making them candidates for further investigation as therapeutic agents against resistant strains of bacteria and fungi . The mechanism of action typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the benzo[c]pyrimido[4,5-e][1,2]thiazin core through cyclization reactions. Subsequent modifications introduce the thio and acetamide groups, which are essential for enhancing biological activity .

Industrial Production

For industrial applications, optimizing reaction conditions such as temperature and solvent choice is vital to maximize yield and purity. Continuous flow reactors may be employed to improve efficiency during large-scale production .

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that a similar thiazine derivative significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis through caspase activation .
  • Antimicrobial Efficacy : Another research paper reported that a related compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Structural Features
Feature Target Compound 11a 6d
Core Heterocycle Benzo-pyrimido-thiazin Thiazolo-pyrimidine Benzothiazole-thiadiazole
Key Substituents Sulfone, methylthio-phenyl Trimethylbenzylidene Nitro, phenylureido
Bioactive Moieties Acetamide, thioether Nitrile, furan Thiadiazole, nitro

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